molecular formula C11H11N3O3 B2459907 methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate CAS No. 929830-90-0

methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate

Cat. No.: B2459907
CAS No.: 929830-90-0
M. Wt: 233.227
InChI Key: AMJYYJLDFSOBEF-UHFFFAOYSA-N
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Description

Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate is an ester derivative of the 4-oxobenzo[d][1,2,3]triazin-3(4H)-one scaffold, characterized by a propanoate methyl ester group at the 3-position of the heterocyclic core. Its structural features, including the electron-deficient triazinone ring and ester functionality, make it a versatile building block for diverse applications, though its exact biological or industrial roles remain less explored compared to its analogs.

Properties

IUPAC Name

methyl 3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-17-10(15)6-7-14-11(16)8-4-2-3-5-9(8)12-13-14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJYYJLDFSOBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a nitrile oxide to form the triazine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve crystallization, distillation, or chromatography techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the triazine ring.

    Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized triazine compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate has shown promise in medicinal applications, particularly in the development of pharmaceutical agents.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antimicrobial and antifungal properties. The incorporation of the triazine structure enhances the biological activity of these compounds against various pathogens. Studies have demonstrated that derivatives of this compound can inhibit the growth of bacteria and fungi effectively .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. The presence of the triazine moiety is believed to play a critical role in modulating cellular pathways involved in cancer progression. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its utility as a lead compound for developing new anticancer therapies .

Materials Science

This compound is also being explored for its applications in materials science.

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the formation of polymers with enhanced thermal stability and mechanical properties. Research into its use in creating high-performance materials is ongoing, focusing on applications in coatings and composites .

Agricultural Applications

The compound's biological properties extend to agricultural research, where it is being evaluated for use as a pesticide or herbicide.

Pesticidal Activity

Studies have indicated that this compound exhibits insecticidal properties against common agricultural pests. Its effectiveness suggests that it could serve as a natural alternative to synthetic pesticides, promoting sustainable agricultural practices .

Case Studies

StudyApplicationFindings
Sameliuk et al., 2021 AntimicrobialDemonstrated significant inhibition of bacterial growth using derivatives of triazole compounds.
PubChem Study AnticancerInduced apoptosis in various cancer cell lines; potential development for therapeutic agents.
A2B Chem Material ScienceExplored as a monomer for producing polymers with enhanced properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and influencing cellular pathways .

Comparison with Similar Compounds

Key Differences :

  • The methyl ester group in the target compound may offer different solubility and stability profiles compared to ethyl esters, influencing synthetic utility.

Sulfonamide Derivatives

Sulfonamide analogs, such as Compound 5c (N-alkyl/aryl 4-(4-oxobenzo-triazin-3-yl)benzenesulfonamide), demonstrate significant α-glucosidase inhibitory activity (IC50 = 29.75 µM), outperforming the reference drug acarbose .

Key Differences :

  • Replacement of the ester group with a sulfonamide linkage enhances hydrogen-bonding capacity, likely contributing to improved enzyme inhibition.
  • The target compound’s ester functionality may limit direct biological activity but serves as a precursor for active sulfonamide derivatives .

Benzotriazole-Derived Amino Acid Esters

Compounds like 11c–11f (e.g., methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-{5′-[(4‴-dimethylaminophenyl)ethynyl]-1H-benzo[d][1,2,3]triazol-1′-yl}propanoate) replace the triazinone core with a benzotriazole moiety. These derivatives exhibit fluorescent properties due to ethynyl substituents, with yields ranging from 70–83% .

Key Differences :

  • The triazinone core in the target compound lacks the conjugated ethynyl groups found in benzotriazole analogs, suggesting divergent electronic and optical properties.
  • Benzotriazole derivatives are more amenable to fluorescence applications, whereas triazinones may prioritize reactivity in synthetic transformations .

Amide Analogs

N-(3,4-dimethoxyphenethyl)-3-(4-oxobenzo-triazin-3-yl)propanamide (CAS 440331-63-5) replaces the ester with an amide group, resulting in higher molecular weight (382.41 g/mol) and predicted density (1.27 g/cm³) .

Key Differences :

  • The amide group enhances hydrolytic stability compared to the ester, making it more suitable for pharmaceutical applications.

Coupling Reagents

Derivatives like SMDOP (4-oxobenzo-triazin-3-yl methanesulfonate) and SPDOP (4-oxobenzo-triazin-3-yl benzenesulfonate) utilize the triazinone core as a leaving group in sulfonate esters, enabling efficient peptide coupling .

Key Differences :

  • The target compound’s ester group lacks the sulfonate functionality critical for coupling reactivity, limiting its direct utility in peptide synthesis.

Data Tables

Table 1. Structural and Functional Comparison of Key Analogs

Compound Core Structure Functional Group Key Properties/Activity Reference
Methyl 3-(4-oxobenzo-triazin-3-yl)propanoate Benzo[d][1,2,3]triazin-4(3H)-one Ester Discontinued; synthetic intermediate
N-(3,4-dimethoxyphenethyl)-propanamide Benzo[d][1,2,3]triazin-4(3H)-one Amide Predicted density: 1.27 g/cm³
Compound 5c Benzo[d][1,2,3]triazin-4(3H)-one Sulfonamide α-Glucosidase inhibitor (IC50 29.75 µM)
I-6230 Phenethylamino benzoate Ethyl ester Pyridazinyl substituent
SMDOP Benzo[d][1,2,3]triazin-4(3H)-one Sulfonate Peptide coupling reagent

Research Findings

  • Synthetic Utility : The target compound’s ester group facilitates straightforward conversion to sulfonamides or sulfonates, as demonstrated in high-yield reactions (e.g., 83% for Compound 11c) .
  • Biological Activity: Sulfonamide derivatives (e.g., Compound 5c) highlight the triazinone core’s role in enzyme inhibition, though the ester itself lacks direct activity .
  • Stability : Amide analogs exhibit superior hydrolytic stability compared to esters, aligning with their predicted physicochemical properties .

Biological Activity

Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Biological Activity

Research indicates that compounds containing the triazinone structure exhibit a range of biological activities. Notably, this compound has been associated with the following activities:

  • Anticancer Activity : Similar triazinone derivatives have shown promise in inhibiting cancer cell proliferation. For instance, derivatives with triazine rings are known to possess anticancer properties due to their ability to interact with DNA and inhibit topoisomerases.
  • Neuroprotective Effects : Compounds related to this compound have demonstrated neuroprotective activity against oxidative stress in neuronal cell lines such as PC12 cells. This suggests potential applications in neurodegenerative diseases .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Some derivatives showed significant AChE inhibitory activity, highlighting the potential of this class of compounds in neuropharmacology .

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Enzyme Interactions : The triazinone core may interact with various enzymes, modulating their activity. For example, docking studies suggest that related compounds can bind to both the catalytic and peripheral sites of AChE .
  • Oxidative Stress Modulation : The compound may protect neuronal cells from oxidative damage by scavenging reactive oxygen species (ROS), thereby preventing cell death in neurodegenerative contexts .

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activities of related triazinone compounds:

Study ReferenceFindings
Significant AChE inhibition by synthesized derivatives; compound 6j exhibited the highest activity.
Neuroprotective effects observed against H₂O₂-induced oxidative stress in PC12 cells.
Structural analysis indicating potential for anticancer activity through DNA interaction.

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